molecular formula C16H31NaO4S B13753781 Sodium hexadecenyl sulphate CAS No. 27236-51-7

Sodium hexadecenyl sulphate

Cat. No.: B13753781
CAS No.: 27236-51-7
M. Wt: 342.5 g/mol
InChI Key: MATKDLDRCBUYET-GEEYTBSJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium hexadecenyl sulfate, also known as sodium hexadecyl sulfate, is a long-chain sodium alkyl sulfate. It is a natural anionic surfactant commonly used in various industrial and research applications. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and detergent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexadecenyl sulfate can be synthesized through the sulfation of hexadecanol (cetyl alcohol) using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: In industrial settings, the production of sodium hexadecenyl sulfate involves continuous sulfation processes where hexadecanol is reacted with sulfur trioxide gas in a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form the final compound. This method ensures high efficiency and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium hexadecenyl sulfate primarily undergoes reactions typical of alkyl sulfates, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of sodium hexadecenyl sulfate is its ability to reduce surface tension, which allows it to act as an emulsifier and detergent. At the molecular level, it interacts with lipid bilayers, disrupting cell membranes and enhancing the solubility of hydrophobic compounds. This property makes it useful in various applications, from emulsification to cell lysis .

Comparison with Similar Compounds

Comparison: Sodium hexadecenyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emulsifier and surfactant in various applications. Compared to sodium dodecyl sulfate, it has a higher Krafft point, limiting its use in certain applications but providing stability in others .

Properties

CAS No.

27236-51-7

Molecular Formula

C16H31NaO4S

Molecular Weight

342.5 g/mol

IUPAC Name

sodium;[(E)-hexadec-1-enyl] sulfate

InChI

InChI=1S/C16H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+;

InChI Key

MATKDLDRCBUYET-GEEYTBSJSA-M

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC=COS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.